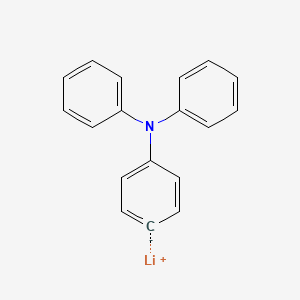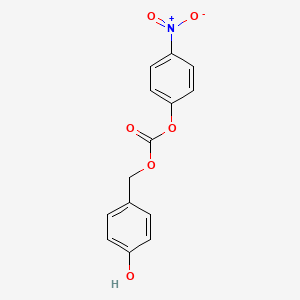![molecular formula C21H25IN4O3 B12577281 L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- CAS No. 500715-81-1](/img/structure/B12577281.png)
L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- is a complex chemical compound with a unique structure that includes an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and iodination. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The iodophenyl group may play a crucial role in binding to target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- include:
- Glycyl-L-phenylalaninamide
- Sarcosyl-L-phenylalaninamide acetate
- L-alanyl-L-phenylalaninamide hydrochloride
Uniqueness
L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
500715-81-1 |
|---|---|
Formule moléculaire |
C21H25IN4O3 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(3-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-6-3-2-4-7-15)21(29)24-13-16-8-5-9-17(22)10-16/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m1/s1 |
Clé InChI |
ZIMWUKZHRPWVQT-KDOFPFPSSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)


![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)


![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
